Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is also referred to as 2-Ethoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene .
Preparation Methods
The synthesis of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methylene bisurethane with 1,3-hexadiene in the presence of boron trifluoride diethyl etherate in benzene. The reaction mixture is refluxed for one hour, followed by washing with saturated sodium bicarbonate and water, drying over magnesium sulfate, and concentrating in vacuo to yield the product . This method provides a yield of approximately 45%.
Chemical Reactions Analysis
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its use as a scaffold for drug development. In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester, and 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester . These compounds share a similar bicyclic structure but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique structure of this compound, particularly the presence of the ethyl ester group, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h3,5,8-9H,2,4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYMBPNSZCLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC1C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958122 |
Source
|
Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-69-4 |
Source
|
Record name | 2-Azabicyclo(2.2.2)oct-5-ene-2-carboxylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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